Benzene, 1,2-diethynyl-4-nitro-

Bergman cyclization enediyne kinetics structure–reactivity relationships

Generic enediynes produce unreliable DSC data due to side reactions, compromising kinetic benchmarking. This ortho-nitro derivative solves that with validated, multi-method convergent reactivity trends. Key outcomes: 79 °C lower DSC onset temperature versus para isomer enables low-temp initiation; a precisely defined 3 kcal/mol barrier reduction benchmarked at B3LYP/6-31G**; combined kinetic-thermodynamic advantage ensures high conversion in preparative-scale naphthalene synthesis. Supplied with full analytical documentation for method validation.

Molecular Formula C10H5NO2
Molecular Weight 171.15 g/mol
CAS No. 302346-44-7
Cat. No. B12572378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-diethynyl-4-nitro-
CAS302346-44-7
Molecular FormulaC10H5NO2
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)[N+](=O)[O-])C#C
InChIInChI=1S/C10H5NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h1-2,5-7H
InChIKeyQPXPYIVDFFUGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diethynyl-4-nitrobenzene: A Distinct Ortho-Nitro Enediyne


Benzene, 1,2-diethynyl-4-nitro- (CAS 302346-44-7; also referred to as 2,3-diethynyl-1-nitrobenzene) is a benzannelated enediyne bearing an electron-withdrawing nitro group ortho to the enediyne moiety [1]. This compound belongs to the class of ortho-substituted 1,2-diethynylbenzene derivatives that undergo thermal Bergman cycloaromatization to generate 1,4-dehydrobenzene diradical intermediates. Unlike the parent 1,2-diethynylbenzene or its para-substituted isomer, the ortho-nitro substitution pattern introduces both electronic and steric perturbations that substantially alter the cyclization kinetics, making this compound a key reference standard for structure–reactivity studies of enediyne activation [1].

Ortho-NO₂ enediyne with steric and electronic perturbation of Bergman cyclization
Reference standard for structure–reactivity studies of enediyne activation
Kinetic benchmarking via concentration-monitored methods; reliable over DSC screening

1,2-Diethynyl-4-nitrobenzene: Unsubstitutable by Generic Enediynes


Simple 1,2-diethynylbenzene derivatives are not interchangeable in applications requiring predictable Bergman cyclization kinetics because the cyclization barrier is exquisitely sensitive to the nature and position of aromatic substituents. The ortho-nitro group in 1,2-diethynyl-4-nitrobenzene simultaneously introduces reactant destabilization through steric compression of the enediyne moiety and transition-state stabilization via electronic effects, a dual mechanism absent in the parent or para-substituted compounds [1]. Differential scanning calorimetry (DSC) has been shown to be an unreliable indicator for ranking enediyne reactivity, as it strongly overestimates the reactivity of 1,2-diethynylbenzene due to competing side reactions with low activation barriers [1]. Consequently, procurement of a specific ortho-nitro enediyne rather than a generic enediyne is critical when accurate kinetic benchmarking or structure–reactivity correlation is required.

Ortho-nitro activation absent in analogues
The para isomer and parent enediyne lack the dual steric compression/transition-state stabilization that substantially lowers the cyclization barrier; kinetic profiles may not transfer.
DSC screening overestimates parent reactivity
DSC-derived activation energies for 1,2-diethynylbenzene are unreliable due to autocatalytic side reactions; using generic enediynes risks misleading reactivity rankings.

Quantitative Evidence: 1,2-Diethynyl-4-nitrobenzene vs. Closest Analogs


Bergman Cyclization Barrier Reduction: ortho-NO₂ vs para-NO₂

Density functional theory (DFT) calculations at the B3LYP/6-31G** level reveal that the ortho-nitro substituent in 1,2-diethynyl-4-nitrobenzene lowers the Bergman cyclization activation barrier by approximately 3 kcal/mol relative to the para-nitro isomer (3,4-diethynylnitrobenzene) [1]. This barrier reduction arises from a combination of reactant destabilization (the ortho-nitroenediyne is 5.8 kcal/mol less stable than the para isomer) and transition-state stabilization (the energy difference narrows to 2.8 kcal/mol at the TS) [1]. The Curtin–Hammett analysis indicates that the reaction proceeds predominantly through the more stable anti conformer, with an overall barrier decrease on the order of 2 kcal/mol [1].

Barrier Reduction
Head-to-head
~3 kcal/mol lower vs. para-NO₂
Supports lower-temperature processing and shorter reaction times
DFT B3LYP/6-31G**; anti conformer ~2 kcal/mol reduction
Bergman cyclization enediyne kinetics structure–reactivity relationships

DSC Onset Temperature: ortho-NO₂ vs para-NO₂ Enediyne

Differential scanning calorimetry of neat enediynes at a heating rate of 5 °C/min reveals that 1,2-diethynyl-4-nitrobenzene (ortho-NO₂) exhibits an exothermic onset at 114 °C, compared to 193 °C for the para-NO₂ isomer (3,4-diethynylnitrobenzene) — a 79 °C difference [1]. The parent 1,2-diethynylbenzene shows an onset at 132 °C, which is only 9–10 °C higher than the ortho-NO₂ compound, but this small difference is an artifact of DSC overestimating the parent's reactivity due to competing low-activation-barrier side reactions [1]. At higher heating rates (10, 15, 20 °C/min), the onset temperatures are 123, 133, and 129 °C for ortho-NO₂; 142, 149, and 151 °C for the parent; and 203, 210, and 217 °C for para-NO₂ [1].

DSC Onset
Head-to-head
114 °C (ortho) vs. 193 °C (para) at 5 °C/min
Large thermal activation gap; ortho isomer reacts at substantially lower temperature
DSC of neat enediynes; parent onset confounded by side reactions
thermal analysis enediyne reactivity screening DSC

Reaction Endothermicity Reduction: ortho-NO₂ vs para-NO₂

Beyond kinetic barrier effects, the ortho-nitro group also alters the thermodynamics of the Bergman cyclization. At the B3LYP/6-31G** level, the ortho-nitroenediyne reduces the reaction endothermicity by 3.8 kcal/mol compared to the para-nitro isomer [1]. This thermodynamic effect is traced to the product-state energy difference: the ortho-NO₂ substituted naphthalene product is only 2.0 kcal/mol less stable than its para counterpart, whereas the reactant destabilization is 5.8 kcal/mol [1]. The net result is that the ortho isomer not only reacts faster but also drives the equilibrium further toward cyclized products under comparable conditions.

Endothermicity
Head-to-head
3.8 kcal/mol less endothermic vs. para
Higher equilibrium conversion to cyclized product
Reactant destabilization 5.8 kcal/mol, partially offset by product destabilization
reaction thermodynamics enediyne cyclization computational chemistry

Kinetic Reliability: ortho-NO₂ Enediyne vs Parent Enediyne

Zeidan et al. systematically compared four experimental kinetic methods and found that DSC-derived activation energies for the parent 1,2-diethynylbenzene are anomalously low and unreliable due to autocatalytic radical chain side reactions — the DSC exotherm shape itself is indicative of autocatalysis, and the naphthalene yield is only ~35% even in excess 1,4-CHD [1]. In contrast, concentration-monitored kinetic measurements (tracking enediyne disappearance and naphthalene formation) provide reliable trends that correctly include the parent enediyne and agree with computational predictions for the ortho-NO₂, ortho-CHO, and para-NO₂ compounds [1]. This methodological validation establishes 1,2-diethynyl-4-nitrobenzene as one of the few benzannelated enediynes whose thermal reactivity can be quantitatively benchmarked without interference from competing pathways.

Kinetic Reliability
Class-level
Concentration-monitored kinetics agree with DFT; parent enediyne DSC data artefactual
Trustworthy reference for method validation; acceptor-substituted enediynes show consistent trends
Four methods compared; ortho-NO₂ yields reliable kinetic parameters
kinetic methodology enediyne benchmarking experimental validation

Application Scenarios for 1,2-Diethynyl-4-nitrobenzene


Calibration Standard for Bergman Cyclization Kinetic Assays

Because 1,2-diethynyl-4-nitrobenzene belongs to the acceptor-substituted enediyne subset for which concentration-monitored kinetics, DSC (in 1,4-CHD solution), and DFT computations all converge on consistent relative reactivity trends [1], it is uniquely suited as a calibration standard when developing or validating new kinetic assays for enediyne cycloaromatization. Laboratories establishing high-throughput DSC screening protocols or in-situ spectroscopic monitoring methods can use this compound to verify that their setup reproduces the known quantitative relationship with the para-nitro isomer (ΔΔG‡ ≈ 2–3 kcal/mol) [1].

Low-Temperature Thermal Initiation of Bergman Cyclization

The DSC onset temperature of 114 °C (neat, 5 °C/min) for 1,2-diethynyl-4-nitrobenzene is 79 °C lower than that of its para-nitro isomer [1], enabling thermal initiation of Bergman cyclization at significantly reduced temperatures. This property is valuable for the design of thermally curable resins, cross-linking agents, or self-healing materials where the processing window must be kept below the degradation temperature of other components. The ortho-nitro compound's activated profile, coupled with its validated kinetic reliability, makes it a strong candidate over the more thermally demanding para isomer for low-temperature cure formulations.

Structure–Reactivity Benchmark in Computational Enediyne Chemistry

The 3 kcal/mol barrier reduction and 3.8 kcal/mol endothermicity reduction of ortho-NO₂ vs. para-NO₂, quantified at the B3LYP/6-31G** level [1], provide a precisely defined benchmark for testing new computational methods (DFT functionals, ab initio methods, QM/MM approaches) applied to enediyne reactivity. The availability of both experimental kinetic data and high-level computational reference values for this compound and its para isomer makes this pair an ideal test set for method validation, as recommended by the authors who demonstrated that MP2/6-31G** provides an excellent alternative to DFT for describing noncovalent contributions to the activation energy in this system [1].

Preparative Synthesis of 2-Nitronaphthalene Derivatives via Controlled Bergman Cyclization

The ortho-nitro substituent not only accelerates the Bergman cyclization kinetically but also shifts the reaction equilibrium toward products by reducing endothermicity by 3.8 kcal/mol relative to the para isomer [1]. This combined kinetic–thermodynamic advantage makes 1,2-diethynyl-4-nitrobenzene a preferred substrate for preparative-scale synthesis of 2-nitronaphthalene derivatives when high conversion and predictable product selectivity are required, particularly in multi-step synthetic routes where the nitro group serves as a subsequent functional handle for reduction, diazotization, or cross-coupling chemistry.

Application
Selection Property
Validation Focus
Calibration standard for Bergman kinetic assays
Convergent kinetic data across DSC, concentration-monitored, and DFT methods
Reproduce reported barrier relationship with para-NO₂ isomer
Low-temperature thermal initiation
Low DSC onset temperature (114 °C neat)
Process window below degradation of co-components
Structure–reactivity benchmark for computation
Defined barrier and endothermicity reduction vs. para isomer
Test set for DFT functionals and ab initio method validation
Preparative synthesis of 2-nitronaphthalene derivatives
Reduced endothermicity favoring cyclized products
High conversion and predictable product selectivity
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